molecular formula C17H25NO3Si B3286551 benzyl (S)-1-(tert-butyldimethylsilyl)-4-oxoazetidine-2-carboxylate CAS No. 82938-49-6

benzyl (S)-1-(tert-butyldimethylsilyl)-4-oxoazetidine-2-carboxylate

Cat. No.: B3286551
CAS No.: 82938-49-6
M. Wt: 319.5 g/mol
InChI Key: WXRWHTJZTXLEJG-AWEZNQCLSA-N
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Description

Benzyl (S)-1-(tert-butyldimethylsilyl)-4-oxoazetidine-2-carboxylate is an intriguing synthetic organic compound with a unique structure. The compound falls under the category of silyl-protected amino acids and possesses interesting potential in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of benzyl (S)-1-(tert-butyldimethylsilyl)-4-oxoazetidine-2-carboxylate involves several steps, starting from simple precursors. A common synthetic route begins with the formation of the azetidine ring, followed by the introduction of the carboxylate group and the protection of the amino group with a tert-butyldimethylsilyl (TBDMS) group. The final step often involves the benzylation of the compound.

Industrial Production Methods

Industrial production of this compound requires optimization of reaction conditions to ensure high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Benzyl (S)-1-(tert-butyldimethylsilyl)-4-oxoazetidine-2-carboxylate undergoes various chemical reactions, including:

  • Oxidation: : Can be oxidized under specific conditions, leading to the formation of corresponding oxidized products.

  • Reduction: : Reduction reactions can convert certain functional groups within the molecule to other states.

  • Substitution: : The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Typical reagents include oxidizing agents like hydrogen peroxide for oxidation reactions, reducing agents like sodium borohydride for reduction, and a variety of nucleophiles and electrophiles for substitution reactions. Conditions may vary from ambient temperatures to elevated temperatures depending on the reaction requirements.

Major Products

Major products formed from these reactions depend on the conditions and reagents used. For example, oxidation may yield oxidized derivatives of the compound, while reduction may lead to the formation of reduced species.

Scientific Research Applications

Benzyl (S)-1-(tert-butyldimethylsilyl)-4-oxoazetidine-2-carboxylate is valuable in several fields:

  • Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: : May serve as a building block in the study of peptide analogs and enzyme inhibitors.

  • Industry: : Used in the manufacturing of pharmaceuticals and fine chemicals due to its stability and reactivity.

Mechanism of Action

The mechanism of action for benzyl (S)-1-(tert-butyldimethylsilyl)-4-oxoazetidine-2-carboxylate involves its ability to interact with specific molecular targets. The silyl protection allows it to participate in reactions without interference from the amino group, enabling selective modifications at other sites. The molecular pathways involved often relate to its use as an intermediate or protecting group in synthetic pathways.

Comparison with Similar Compounds

Comparison with Other Compounds

Benzyl (S)-1-(tert-butyldimethylsilyl)-4-oxoazetidine-2-carboxylate stands out due to its silyl-protected amino group, which offers unique stability and reactivity compared to other amino acid derivatives. Similar compounds might include other silyl-protected azetidine carboxylates and simple amino acids with different protecting groups.

Similar Compounds

  • (S)-tert-Butyldimethylsilyl-1-oxo-azetidine-2-carboxylate: : Lacks the benzyl group but shares the core structure.

  • tert-Butyldimethylsilyl-protected amino acids: : Similar protecting groups but different amino acid cores.

  • N-Boc protected azetidine carboxylates: : Use Boc protecting group instead of TBDMS.

This compound's versatility and unique properties make it a valuable asset in multiple scientific disciplines and industrial processes.

Properties

IUPAC Name

benzyl (2S)-1-[tert-butyl(dimethyl)silyl]-4-oxoazetidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO3Si/c1-17(2,3)22(4,5)18-14(11-15(18)19)16(20)21-12-13-9-7-6-8-10-13/h6-10,14H,11-12H2,1-5H3/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXRWHTJZTXLEJG-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)N1C(CC1=O)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C)(C)N1[C@@H](CC1=O)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO3Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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